REACTION_CXSMILES
|
CC1NC(C)=C([CH:7]([C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[C:18]=2[N:17]=[CH:16][CH:15]=[CH:14]3)C)N=1.[As](=O)(O)(O)[OH:21].OCC([CH2:29][OH:30])O>S(=O)(=O)(O)O.O>[CH3:7][C:9]1[C:10]([C:29]([OH:30])=[O:21])=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[CH:16][CH:15]=[CH:14]2
|
Name
|
3-amino-2-methylbenzoic acid
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(N1)C(C)C=1C=CC=C2C=CC=NC12)C
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
[As](O)(O)(O)=O
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a bed of celite
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted numerous times with chloroform/isopropanol
|
Type
|
CUSTOM
|
Details
|
The pooled organic layers were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The solid residue was triturated with chloroform
|
Type
|
FILTRATION
|
Details
|
to filtered
|
Type
|
WASH
|
Details
|
the solid was washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC=C2C=CC=NC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.6 mmol | |
AMOUNT: MASS | 3.86 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |